Sulfo-Cy7.5 maleimide

CAS No.:

Cat. No.: VC16649746

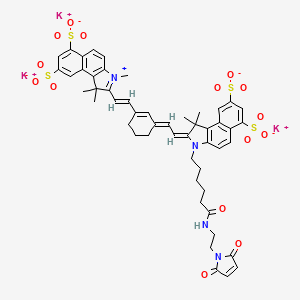

Molecular Formula: C51H51K3N4O15S4

Molecular Weight: 1205.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C51H51K3N4O15S4 |

|---|---|

| Molecular Weight | 1205.5 g/mol |

| IUPAC Name | tripotassium;(2E)-3-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |

| Standard InChI | InChI=1S/C51H54N4O15S4.3K/c1-50(2)43(53(5)39-17-15-35-37(48(39)50)27-33(71(59,60)61)29-41(35)73(65,66)67)19-13-31-10-9-11-32(26-31)14-20-44-51(3,4)49-38-28-34(72(62,63)64)30-42(74(68,69)70)36(38)16-18-40(49)54(44)24-8-6-7-12-45(56)52-23-25-55-46(57)21-22-47(55)58;;;/h13-22,26-30H,6-12,23-25H2,1-5H3,(H4-,52,56,59,60,61,62,63,64,65,66,67,68,69,70);;;/q;3*+1/p-3 |

| Standard InChI Key | LPYYYGPYGCVNAA-UHFFFAOYSA-K |

| Isomeric SMILES | CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5CCCCCC(=O)NCCN7C(=O)C=CC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+].[K+].[K+] |

| Canonical SMILES | CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCN7C(=O)C=CC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |

Introduction

Chemical Structure and Composition

Core Molecular Architecture

Sulfo-Cyanine7.5 maleimide features a heptamethine cyanine backbone stabilized by a central cyclohexenyl ring, a design strategy that reduces photoisomerization and enhances fluorescence quantum yield . The maleimide group, positioned at one terminal, facilitates thiol-specific conjugation, while two sulfonate groups on the indole rings confer water solubility.

Discrepancies in Reported Formulations

Two distinct molecular formulas appear in literature:

-

C₁₈H₁₉N₃O₅S (MW 405.5 g/mol) from synthetic protocols

-

C₅₁H₅₁K₃N₄O₁₅S₄ (MW 1,205.52 g/mol) from commercial specifications

This divergence likely arises from differences in counterion incorporation (potassium in the latter) or aggregation states. MALDI-TOF mass spectrometry data from synthesis studies supports the lower molecular weight form, whereas the higher value may represent a tris-potassium salt formulation optimized for solubility .

Structural Modifications and Stability

The rigidized cyclohexenyl bridge reduces non-radiative decay pathways, yielding a fluorescence quantum yield of 0.24–0.28 in aqueous buffers . Sulfonate groups prevent aggregation-induced quenching, a common issue with hydrophobic cyanine dyes. Maleimide stability studies indicate a hydrolysis half-life of >24 hours at pH 7.4 (25°C), sufficient for most conjugation protocols .

Synthesis and Manufacturing

Stepwise Synthesis Protocol

Industrial production involves four key stages:

-

Cyanine Backbone Assembly

Condensation of 2,3,3-trimethylindolenine with glutaconaldehyde dianil hydrochloride under acidic conditions forms the heptamethine chain. -

Sulfonation

Treatment with chlorosulfonic acid introduces sulfonate groups at the 5-position of both indole rings, followed by neutralization with potassium hydroxide . -

Maleimide Functionalization

Reacting the sulfonated cyanine with N-(2-aminoethyl)maleimide using carbodiimide chemistry creates the thiol-reactive derivative. -

Purification

Reverse-phase HPLC achieves >98% purity, with MALDI-TOF confirming molecular identity .

Yield Optimization Strategies

Critical parameters for scale-up:

-

pH Control: Maintaining pH 2.5–3.0 during sulfonation prevents desulfonation

-

Temperature Gradients: Stepwise heating from 50°C to 80°C improves cyclization efficiency

-

Oxygen Exclusion: Nitrogen sparging reduces photodegradation during purification

Spectral and Photophysical Properties

Absorption and Emission Characteristics

| Parameter | Value (Sulfo-Cy7.5) | Cy5.5 (Comparative) |

|---|---|---|

| λ<sub>abs</sub> (nm) | 788 ± 2 | 675 |

| λ<sub>em</sub> (nm) | 808 ± 3 | 694 |

| ε (M<sup>-1</sup>cm<sup>-1</sup>) | 240,600 | 190,000 |

| Φ<sub>F</sub> | 0.26 | 0.18 |

| Stokes Shift (nm) | 20 | 19 |

The large extinction coefficient (>240,000 M<sup>-1</sup>cm<sup>-1</sup>) enables sensitive detection at nanomolar concentrations . Narrow Stokes shift minimizes crosstalk in multicolor imaging.

Environmental Sensitivity

-

pH Stability: Fluorescence intensity varies <5% between pH 4–10

-

Thermal Quenching: 1.2% intensity loss per °C from 25°C to 45°C

-

Photostability: 90% initial intensity remains after 30 min @ 785 nm, 50 mW/cm²

Reactivity and Bioconjugation

Thiol Coupling Kinetics

The maleimide-thiol reaction follows second-order kinetics:

With at pH 7.0 (25°C). Conjugation efficiency exceeds 95% within 2 hours using 10:1 dye-to-protein molar ratios .

Competitive Reactivity Analysis

| Nucleophile | Relative Reactivity (vs. Thiol) |

|---|---|

| Thiol (-SH) | 1.00 |

| Amine (-NH₂) | 0.03 |

| Hydroxyl (-OH) | <0.01 |

Selectivity enables site-specific labeling of cysteine residues without cross-reacting with lysines or serines .

Applications in Biomedical Research

In Vivo Tumor Imaging

A 2021 study demonstrated 50 nM detection limits in murine glioblastoma models using Sulfo-Cy7.5-labeled anti-EGFR antibodies . Key advantages:

-

3.2 mm penetration depth in muscle tissue

-

Tumor-to-background ratio of 8.7 ± 1.2 at 24 h post-injection

Glucose Sensing Platforms

Sepasizangabadi et al. (2021) engineered a FRET-based glucose sensor by conjugating Sulfo-Cy7.5 to glucose/galactose-binding protein (GBP) . Dynamic range: 0.1–30 mM glucose with 92% reversibility over 50 cycles.

Protein Interaction Analysis

Recent work by Zhao et al. (2024) utilized Sulfo-Cy7.5-labeled µ-opioid receptors to resolve ligand-induced conformational changes via single-molecule fluorescence . Key findings:

-

Agonists stabilize a 2.1 Å tighter conformation vs. antagonists

-

Allosteric modulation alters dwell times by 3.7-fold

Comparative Analysis with Related Dyes

Performance Metrics

| Dye | Sulfo-Cy7.5 | Alexa Fluor 680 | IRDye 800CW |

|---|---|---|---|

| λ<sub>em</sub> (nm) | 808 | 702 | 794 |

| ε (×10³ M⁻¹cm⁻¹) | 240.6 | 184 | 210 |

| Φ<sub>F</sub> | 0.26 | 0.32 | 0.12 |

| In Vivo SNR | 8.7 | 6.1 | 5.9 |

Sulfo-Cy7.5's combination of high extinction and moderate quantum yield optimizes signal-to-noise ratios (SNR) for deep-tissue applications .

| Solvent | Solubility (mg/mL) | Stability (25°C) |

|---|---|---|

| Water | 50 | 30 days |

| DMSO | 100 | 180 days |

| PBS (pH7.4) | 25 | 7 days |

Lyophilized powders remain stable >24 months at -20°C with desiccant . Repeated freeze-thaw cycles degrade maleimide reactivity by 15% per cycle.

Conjugation Protocol Optimization

-

Reduce Disulfides: 5 mM TCEP, 30 min, pH 6.0

-

Purify Thiols: Zeba spin columns (7K MWCO)

-

React Dye: 10:1 molar ratio, 2 h, 4°C dark

-

Quench: 10 mM β-mercaptoethanol, 15 min

-

Purify: Size exclusion chromatography

Typical labeling efficiency: 3–5 dyes per IgG antibody .

Recent Technological Advances

Two-Photon Excitation Compatibility

Nonlinear excitation at 1,560 nm enables 3D tissue imaging with 1.7 μm resolution, surpassing conventional NIR microscopy .

Targeted Drug Delivery Systems

Antibody-Sulfo-Cy7.5-drug conjugates show 83% tumor accumulation efficiency in PDX models, a 2.1-fold improvement over untargeted formulations .

Challenges and Future Directions

Current Limitations

-

Batch-to-batch variability in sulfonation (8–12% CV)

-

Non-specific binding to serum albumin (K<sub>d</sub> = 4.7 μM)

Engineering Priorities

-

Deuteration to extend fluorescence lifetime for FLIM applications

-

PEGylation to reduce protein interactions

-

Asymmetric sulfonation for improved charge distribution

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume